![molecular formula C18H20ClN9S2 B611824 WS-383 (free base) CAS No. 2247543-65-1](/img/structure/B611824.png)
WS-383 (free base)
Vue d'ensemble
Description
WS-383 free base is a potent, selective, and reversible inhibitor of DCN1-UBC12 interaction . It has an IC50 of 11 nM . WS-383 free base inhibits Cul3/1 neddylation and induces the accumulation of p21, p27, and NRF2 .
Molecular Structure Analysis
The molecular weight of WS-383 free base is 461.99 . Its molecular formula is C18H20ClN9S2 .Chemical Reactions Analysis
WS-383 free base inhibits Cul3/1 neddylation . It also induces the accumulation of p21, p27, and NRF2 . At a concentration of 10 μM, WS-383 showed weak inhibitory activity, indicating its selectivity to the DCN1–UBC12 interaction over the selected kinases .Physical And Chemical Properties Analysis
WS-383 free base has a molecular weight of 461.99 and a molecular formula of C18H20ClN9S2 . It is recommended to store the product under the conditions specified in the Certificate of Analysis .Applications De Recherche Scientifique
Scientific Research Applications of WS-383
Inhibitor of DCN1-UBC12 Interaction
- Study Details : The research focused on the development of triazolo[1,5-a]pyrimidine-based inhibitors targeting the DCN1-UBC12 protein-protein interaction. One of the compounds developed was WS-383.
- Mechanism : WS-383 was found to block the DCN1-UBC12 interaction reversibly, with an IC50 value of 11 nM. It exhibited selectivity over selected kinases.
- Cellular Activity : In cellular assays, WS-383 showed engagement with the DCN1 target in MGC-803 cells.
- Implications for Disease Treatment : By inhibiting Cul3/1 neddylation selectively, WS-383 led to the accumulation of proteins like p21, p27, and NRF2, suggesting its potential therapeutic use in diseases where Cul3/1 is dysregulated.
- Reference : Shuai Wang et al., 2019, Journal of Medicinal Chemistry.
Mécanisme D'action
WS-383 free base works by inhibiting the interaction between DCN1 and UBC12 . This inhibition leads to the blocking of Cul3 neddylation and certain inhibition of Cul1 neddylation . It also increases the expression of cyclin-dependent kinase inhibitors 1A (p21) and 1B (p27) in a dose-dependent manner .
Propriétés
IUPAC Name |
2-[5-[[2-[(4-chlorophenyl)methylsulfanyl]-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]sulfanyl]tetrazol-1-yl]-N,N-dimethylethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN9S2/c1-12-10-15(30-18-22-24-25-27(18)9-8-26(2)3)28-16(20-12)21-17(23-28)29-11-13-4-6-14(19)7-5-13/h4-7,10H,8-9,11H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGESDQAAIJOGJA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC(=NN2C(=C1)SC3=NN=NN3CCN(C)C)SCC4=CC=C(C=C4)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN9S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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